molecular formula C7H6Br2ClNO B1505864 2,4-Dibromo-3-chloro-6-methoxyaniline CAS No. 860586-90-9

2,4-Dibromo-3-chloro-6-methoxyaniline

Cat. No. B1505864
CAS RN: 860586-90-9
M. Wt: 315.39 g/mol
InChI Key: CBPGXLBNTZFGEO-UHFFFAOYSA-N
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Description

2,4-Dibromo-3-chloro-6-methoxyaniline is an organic compound that belongs to the class of anilines. It is a highly reactive compound that has been widely used in scientific research due to its unique properties.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-3-chloro-6-methoxyaniline is not fully understood. However, it is believed to act as an inhibitor of enzymes such as tyrosinase and peroxidase. It has also been shown to have antimicrobial and antifungal properties.
Biochemical and Physiological Effects:
2,4-Dibromo-3-chloro-6-methoxyaniline has been shown to have several biochemical and physiological effects. It has been shown to induce oxidative stress in cells and disrupt cellular signaling pathways. It has also been shown to have cytotoxic effects on cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,4-Dibromo-3-chloro-6-methoxyaniline in lab experiments is its high reactivity. It can be used as a building block for the synthesis of various organic compounds. However, its high reactivity can also be a limitation as it can react with other compounds in the reaction mixture.

Future Directions

There are several future directions for the use of 2,4-Dibromo-3-chloro-6-methoxyaniline in scientific research. One direction is the development of new drugs and agrochemicals based on its unique properties. Another direction is the study of its effects on cellular signaling pathways and its potential use as a tool for the study of cancer biology. Additionally, its use in the development of new materials and catalysts is an area of interest for future research.
Conclusion:
In conclusion, 2,4-Dibromo-3-chloro-6-methoxyaniline is a highly reactive compound that has been widely used in scientific research. Its unique properties make it a valuable tool for the synthesis of various organic compounds and the study of cellular signaling pathways. Its potential use in the development of new drugs, agrochemicals, and materials makes it an area of interest for future research.

Scientific Research Applications

2,4-Dibromo-3-chloro-6-methoxyaniline has been widely used in scientific research due to its unique properties. It is a highly reactive compound that can be used as a building block for the synthesis of various organic compounds. It has been used in the development of new drugs, agrochemicals, and materials.

properties

IUPAC Name

2,4-dibromo-3-chloro-6-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2ClNO/c1-12-4-2-3(8)6(10)5(9)7(4)11/h2H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPGXLBNTZFGEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1N)Br)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679200
Record name 2,4-Dibromo-3-chloro-6-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

860586-90-9
Record name 2,4-Dibromo-3-chloro-6-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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